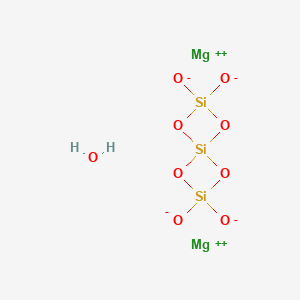

Magnesium silicate hydrate

Description

Properties

CAS No. |

1343-90-4 |

|---|---|

Molecular Formula |

H2Mg2O9Si3 |

Molecular Weight |

278.88 g/mol |

IUPAC Name |

dimagnesium;2,2,6,6-tetraoxido-1,3,5,7-tetraoxa-2,4,6-trisilaspiro[3.3]heptane;hydrate |

InChI |

InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)5-11(6-9)7-10(3,4)8-11;/h;;;1H2/q2*+2;-4; |

InChI Key |

DGVMNQYBHPSIJS-UHFFFAOYSA-N |

SMILES |

O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |

Canonical SMILES |

O.[O-][Si]1(O[Si]2(O1)O[Si](O2)([O-])[O-])[O-].[Mg+2].[Mg+2] |

Other CAS No. |

1343-90-4 |

Related CAS |

14987-04-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Room-Temperature Synthesis of Magnesium Silicate Hydrate (M-S-H)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for the synthesis of magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) at room temperature. M-S-H, a material of significant interest for applications ranging from eco-friendly cements to drug delivery and radioactive waste encapsulation, can be synthesized under ambient conditions, offering a low-energy alternative to traditional high-temperature methods.[1][2] This document details various experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflows and reaction pathways.

Introduction to Magnesium Silicate Hydrate (M-S-H)

This compound is a binder material that forms from the reaction of a magnesium source and a silica (B1680970) source in the presence of water.[3] Unlike traditional cementitious materials that often require high-temperature processing, M-S-H can be synthesized at room temperature, which significantly reduces the carbon footprint associated with its production.[2][4] The resulting M-S-H is typically an amorphous or poorly crystalline gel with a layered molecular structure and a high surface area, making it a promising candidate for various advanced applications.[5][6][7][8]

Synthesis Methodologies at Room Temperature

The room-temperature synthesis of M-S-H can be broadly categorized into two main approaches: the reaction of solid precursors in a paste or slurry, and the precipitation from aqueous solutions. The formation of M-S-H is generally a slow process, with reaction times extending from days to several months to achieve a significant yield.[9][10]

Synthesis from Solid Precursors

This is the most common method for producing M-S-H, particularly for applications in construction and immobilization. It involves the direct reaction of a magnesium-containing solid with a reactive silica source in water.

Experimental Protocol: Synthesis from Magnesium Oxide and Silica Fume

This protocol is adapted from studies by Zhang et al. (2018).[5][11][12]

-

Materials:

-

Light-burned magnesium oxide (MgO)

-

Silica fume (SF)

-

Distilled water

-

-

Procedure:

-

Determine the desired MgO/SiO₂ molar ratio. A common ratio is 1.0, which corresponds to a weight ratio of approximately 40:60 (MgO:SF).[5][11][12]

-

Dry mix the MgO and silica fume powders thoroughly to ensure homogeneity.

-

Add distilled water to the powder mixture to achieve the desired water-to-solid ratio.

-

Mix the components into a homogeneous paste.

-

Seal the paste in a container to prevent water evaporation.

-

Cure the samples at room temperature (e.g., 20-25°C) for the desired duration. The reaction can be monitored over various time intervals, such as 7, 28, 90, and up to 300 days, to observe the evolution of the M-S-H gel.[5][6][11]

-

Experimental Workflow: Solid-State Synthesis

Caption: Workflow for M-S-H synthesis from solid precursors.

Synthesis from Aqueous Solutions

This method involves the precipitation of M-S-H from solutions containing dissolved magnesium and silicate ions. It allows for greater control over the reaction stoichiometry and can lead to more homogeneous products.

Experimental Protocol: Synthesis from Soluble Salts

This protocol is based on the work of Brew and Glasser (2005).[5][11]

-

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Sodium silicate pentahydrate (Na₂SiO₃·5H₂O)

-

Distilled water

-

-

Procedure:

-

Prepare separate aqueous solutions of magnesium nitrate and sodium silicate of known concentrations.

-

Slowly add the sodium silicate solution to the magnesium nitrate solution while stirring continuously.

-

A gel-like precipitate of M-S-H will form.

-

The reaction is typically carried out at a controlled room temperature (20–25 °C).[5][11]

-

The resulting gel can be washed to remove soluble by-products and then dried for characterization.

-

Experimental Workflow: Aqueous Precipitation Synthesis

Caption: Workflow for M-S-H synthesis by aqueous precipitation.

Key Synthesis Parameters and Characterization Data

The properties of the synthesized M-S-H are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies on room-temperature synthesis.

Table 1: Summary of Synthesis Parameters

| Precursors | Mg/Si Molar Ratio | Temperature (°C) | Curing Time | Reference |

| MgO, Silica Fume | 1.0 | Room Temperature | Up to 300 days | [5][11][12] |

| Reactive MgO, Silica Fume | - | Room Temperature | 28 days | [4] |

| Mg(NO₃)₂·6H₂O, Na₂SiO₃·5H₂O | - | 20-25 | - | [5][11] |

| Activated Coal Gangue | Varied | Room Temperature | 7 days | [9] |

| MgO, Amorphous Silica | 0.7 - 1.6 | 20 | Up to 2 years | [13] |

Table 2: Characterization Data of Room-Temperature Synthesized M-S-H

| Characterization Technique | Observation | Reference |

| X-ray Diffraction (XRD) | Amorphous or poorly crystalline nature, with broad peaks.[11] | [6][10] |

| Thermogravimetric Analysis (TGA) | Used for quantitative analysis of M-S-H gel formation.[5][11] | [6] |

| ²⁹Si MAS NMR | Provides information on the degree of polymerization of silicate chains.[4][5] | [6] |

| Fourier-Transform Infrared (FTIR) | Confirms the presence of Si-O-Si and O-H functional groups.[5] | |

| Transmission Electron Microscopy (TEM) | Reveals a disordered, layered, or shell-like microstructure.[5][6] | [11] |

Reaction Pathway and Formation Mechanism

The formation of M-S-H gel at room temperature from MgO and silica fume is a multi-step process.[11][12] It begins with the hydration of MgO to form brucite (Mg(OH)₂), followed by the dissolution of silica fume in the alkaline environment created by the brucite. Finally, the dissolved magnesium and silicate species react to form the M-S-H gel.[11] The rate of M-S-H formation is often limited by the dissolution rate of the silica source.[11]

Signaling Pathway: M-S-H Formation from MgO and Silica Fume

Caption: Reaction pathway for M-S-H formation.

Over extended curing periods, the initially formed brucite is consumed as the M-S-H gel continues to form and evolve.[11] The structure of the M-S-H can contain "chrysotile-like" and "talc-like" sub-nanometric domains.[4]

Conclusion

The room-temperature synthesis of this compound presents a versatile and sustainable approach for producing advanced materials with a wide range of potential applications. By carefully controlling the synthesis parameters, such as precursor types, molar ratios, and curing times, the properties of the resulting M-S-H can be tailored to meet specific requirements. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore the synthesis and application of this promising material. Further research into accelerating the reaction kinetics and precisely controlling the nanostructure of M-S-H will undoubtedly expand its utility in various scientific and industrial fields.

References

- 1. CN1315726C - Hydrated magnesium silicate and synthesis method thereof - Google Patents [patents.google.com]

- 2. Formation of Natural Magnesium Silica Hydrate (M-S-H) and Magnesium Alumina Silica Hydrate (M-A-S-H) Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural characterization of this compound: towards the design of eco-sustainable cements - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. Synthesis of this compound as an Adsorbent for Different Dyes – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, Characterization, and Cementitious Activity of the this compound and Calcium Silicate Hydrate from Coal Gangue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of this compound (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Hydrothermal Synthesis of Magnesium Silicate Hydrate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of magnesium silicate (B1173343) hydrate (B1144303) (MSH) nanoparticles, a class of materials garnering significant interest for applications ranging from environmental remediation to advanced drug delivery systems. This document details the core principles of MSH nanoparticle synthesis, experimental protocols, the influence of key parameters on nanoparticle characteristics, and their application in drug delivery, with a focus on quantitative data and reproducible methodologies.

Introduction to Hydrothermal Synthesis of Magnesium Silicate Hydrate Nanoparticles

Hydrothermal synthesis is a versatile and widely employed method for producing crystalline and amorphous nanomaterials. The process involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. This technique allows for precise control over the size, morphology, and crystallinity of the resulting nanoparticles. For magnesium silicate hydrates, this method facilitates the reaction between magnesium and silicon precursors to form a variety of nanostructures, including nanotubes, nanosheets, hollow spheres, and amorphous nanoparticles.[1] The properties of these nanoparticles, such as high surface area and porosity, make them attractive for various applications, including as adsorbents for pollutants and as carriers for therapeutic agents.

Experimental Protocols for Hydrothermal Synthesis

The synthesis of MSH nanoparticles can be tailored to achieve specific morphologies and properties by carefully controlling the experimental conditions. Below are detailed protocols for the synthesis of different MSH nanostructures.

Synthesis of Amorphous MSH Nanoparticles for Adsorption Applications

This protocol is adapted from a study focused on producing MSH nanoparticles with high adsorption capacity for organic dyes.

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Sodium silicate nonahydrate (Na₂SiO₃·9H₂O)

-

Deionized water

-

Autoclave (1 L capacity)

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.2 mol·L⁻¹ solution of Mg(NO₃)₂·6H₂O by dissolving the appropriate amount in deionized water.

-

Prepare a 0.35 mol·L⁻¹ solution of Na₂SiO₃·9H₂O by dissolving the appropriate amount in deionized water.

-

-

Mixing and Reaction:

-

Mix the two solutions under vigorous stirring for 3 minutes to form a white slurry. The Si/Mg feeding ratio can be adjusted by varying the relative amounts of the precursor solutions.

-

-

Hydrothermal Treatment:

-

Transfer the resulting slurry into a 1 L autoclave.

-

Heat the autoclave to 190 °C and maintain this temperature for 12 hours with a stirring speed of 300 rpm.

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the product by centrifugation.

-

Wash the collected solid repeatedly with deionized water to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60 °C for 12 hours.

-

Synthesis of Magnesium Silicate Nanotubes

This protocol outlines the synthesis of magnesium silicate nanotubes, which have shown controllable growth under specific hydrothermal conditions.[2][3]

Materials:

-

Magnesium oxide (MgO)

-

Sodium silicate (Na₂SiO₃) solution (extracted from a source like coal fly ash or prepared separately)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Autoclave

Procedure:

-

Precursor Preparation:

-

Prepare a suspension of magnesium oxide in a sodium silicate solution.

-

-

Parameter Adjustment:

-

Adjust the Mg:Si molar ratio to the optimal 3:2.

-

Adjust the pH of the mixture to 13.5 using a NaOH solution.

-

-

Hydrothermal Synthesis:

-

Transfer the mixture to an autoclave.

-

Heat the autoclave to 220 °C and maintain this temperature for a specified duration to control the nanotube growth.

-

-

Product Recovery:

-

After cooling, the nanotube product is collected, washed, and dried.

-

Synthesis of Uniform Magnesium Silicate Hollow Spheres for Drug Delivery

This protocol describes a method to produce hollow MSH spheres with high drug loading capacity, combining a Stöber method with a hydrothermal process.

Materials:

-

Materials for silica (B1680970) nanoparticle templates (via Stöber method)

-

Magnesium source (e.g., magnesium salt)

-

Autoclave

Procedure:

-

Template Synthesis:

-

Synthesize uniform silica nanoparticles to be used as templates via the classical Stöber method.

-

-

Hydrothermal Reaction:

-

Disperse the silica templates in an aqueous solution containing a magnesium precursor.

-

Subject the mixture to a hydrothermal treatment. During this process, the silica template reacts with the magnesium precursor, leading to the formation of a magnesium silicate shell around the silica core.

-

The silica core is simultaneously etched away, resulting in hollow magnesium silicate spheres.

-

-

Product Recovery:

-

The hollow spheres are then collected, washed, and dried.

-

Quantitative Data Presentation

The following tables summarize the key synthesis parameters and the resulting characteristics of the MSH nanoparticles from various studies.

Table 1: Influence of Si/Mg Ratio on MSH Nanoparticle Properties for Methylene Blue Adsorption

| Si/Mg Ratio | BET Surface Area (m²/g) | Average Pore Diameter (nm) | Surface Charge Density (C·m⁻²) | Max Adsorption Capacity (mg·g⁻¹) |

| 1.00 | 386 | 2.56 | -0.85 | 227 |

| 1.25 | 412 | 2.45 | -0.98 | - |

| 1.50 | 435 | 2.37 | -1.07 | - |

| 1.75 | 451 | 2.28 | -1.16 | 374[4] |

Table 2: Optimal Conditions for Magnesium Silicate Nanotube Synthesis

| Parameter | Optimal Value |

| Temperature | 220 °C[2][3] |

| pH | 13.5[2][3] |

| Mg:Si Molar Ratio | 3:2[2][3] |

Table 3: Characteristics of Magnesium Silicate Hollow Spheres for Drug Delivery

| Property | Value |

| Morphology | Uniform Hollow Spheres |

| Application | Doxorubicin (B1662922) (DOX) Carrier |

| Drug Loading Capacity | 2140 mg DOX g⁻¹ |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis protocols.

Caption: Workflow for amorphous MSH nanoparticle synthesis.

Caption: Workflow for MSH nanotube synthesis.

Drug Delivery Applications

This compound nanoparticles, particularly those with controlled porosity and high surface area, are promising candidates for drug delivery systems. Their biocompatibility and degradability are advantageous for in vivo applications.

The hollow spherical morphology has demonstrated exceptionally high drug loading capacity. For instance, uniform magnesium silicate hollow spheres have been shown to load up to 2140 mg of the anticancer drug doxorubicin (DOX) per gram of nanoparticles. This high capacity is attributed to the large void space within the hollow structure. Furthermore, these nanoparticles exhibit sustained release of the encapsulated drug, which can be beneficial for maintaining therapeutic drug concentrations over extended periods and reducing systemic toxicity.

It is important to note that no information was found in the reviewed literature regarding specific signaling pathways that are directly modulated by the this compound nanoparticles themselves during the drug delivery process. The therapeutic effect is primarily attributed to the controlled release of the loaded drug.

Conclusion

The hydrothermal synthesis method offers a robust and tunable platform for the production of this compound nanoparticles with diverse morphologies and properties. By carefully controlling synthesis parameters such as temperature, time, pH, and precursor ratios, it is possible to engineer nanoparticles tailored for specific applications, from environmental remediation to advanced drug delivery. The high drug loading capacity and sustained release characteristics of hollow MSH nanostructures highlight their significant potential in the development of novel cancer therapies and other biomedical applications. Further research into the surface functionalization of these nanoparticles could open up new avenues for targeted drug delivery and personalized medicine.

References

An In-Depth Technical Guide to the Formation Mechanism of Magnesium Silicate Hydrate (M-S-H) Gel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) gel is a synthetic, amorphous to poorly crystalline material with significant potential in various scientific and industrial applications, including as a drug delivery vehicle. Its high surface area, porous nature, and biocompatibility make it an attractive candidate for the controlled release of therapeutic agents. This technical guide provides a comprehensive overview of the formation mechanism of M-S-H gel, detailing experimental protocols for its synthesis and characterization. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language. This document is intended to serve as a detailed resource for researchers and professionals engaged in the development and application of novel drug delivery systems.

Introduction

Magnesium silicate hydrate (M-S-H) gel is predominantly an amorphous phase with a layered molecular structure that resembles natural magnesium silicate minerals like talc (B1216) and serpentine, albeit with a more disordered arrangement.[1][2] The formation of M-S-H gel is a complex process involving the hydrolysis and dissolution of magnesium and silicon precursors, followed by nucleation and growth of the hydrated silicate structure.[3] The physicochemical properties of the resulting gel, such as its Mg/Si molar ratio, specific surface area, and porosity, are highly dependent on the synthesis conditions.[4][5] These properties, in turn, govern its performance in applications such as drug delivery, where precise control over drug loading and release kinetics is paramount. This guide will explore the two primary synthesis routes for M-S-H gel formation and the analytical techniques used for its comprehensive characterization.

M-S-H Gel Formation Mechanism

The formation of M-S-H gel can be broadly categorized into two main pathways: the reaction of magnesium oxide (MgO) with a silica (B1680970) source (e.g., silica fume) in an aqueous environment, and the precipitation from aqueous solutions containing soluble magnesium and silicate salts.

Formation from MgO and Silica Fume

This common method involves the reaction of light-burned magnesium oxide with an amorphous silica source like silica fume in water.[1][6] The overall reaction can be represented as:

xMgO + ySiO₂ + zH₂O → (xMgO)·(ySiO₂)·(zH₂O)

The mechanism proceeds through several key steps:

-

Hydrolysis of MgO: Magnesium oxide reacts with water to form magnesium hydroxide (B78521) (Mg(OH)₂, brucite), which increases the pH of the solution.[3]

-

Dissolution of Silica: The alkaline environment facilitates the dissolution of the amorphous silica, releasing silicate anions (e.g., H₃SiO₄⁻, H₂SiO₄²⁻) into the solution.[3]

-

Nucleation and Gel Formation: When the concentrations of magnesium and silicate ions in the solution reach a critical supersaturation level, M-S-H gel begins to nucleate and precipitate. The gel typically forms on the surface of the silica fume particles.[1][3] The formation rate is often limited by the dissolution rate of the silica fume.[3]

Over time, the M-S-H gel layer grows, and the precursor materials are consumed.[1] The final product is a disordered, layered structure.[2]

Hydrothermal Synthesis from Salt Solutions

This method involves the reaction of soluble salts, such as magnesium nitrate (B79036) (Mg(NO₃)₂) and sodium silicate (Na₂SiO₃), in an aqueous solution, often under hydrothermal conditions.[4]

The fundamental steps are:

-

Precipitation: Mixing the salt solutions leads to the rapid precipitation of a precursor magnesium silicate.

-

Hydrothermal Treatment: The precipitate is then aged under elevated temperature and pressure (hydrothermal treatment), which promotes the formation of a more ordered, yet still poorly crystalline, M-S-H gel structure.

This method allows for greater control over the stoichiometry and homogeneity of the resulting gel.

Below is a DOT language representation of the generalized M-S-H gel formation mechanism.

Caption: Generalized formation mechanism of M-S-H gel.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of M-S-H gel. The following sections provide generalized protocols based on published literature.

Synthesis of M-S-H Gel

This protocol is adapted from the work of Zhang et al. (2018).[7]

-

Materials: Light-burned magnesium oxide (MgO) and silica fume (SF).

-

Preparation:

-

Weigh MgO and SF to achieve a desired molar ratio (e.g., 1.0 MgO/SF).[7]

-

Mix the powders thoroughly.

-

Add distilled water to the powder mixture at a specific water-to-solid ratio.

-

Seal the container and continuously agitate the suspension at room temperature for a specified duration (e.g., up to 300 days for complete reaction).[7]

-

At desired time points, extract a sample of the suspension.

-

Filter the sample and wash with deionized water and then with ethanol (B145695) to stop the hydration process.

-

Dry the sample under vacuum or at a low temperature (e.g., 40-60°C) to obtain the M-S-H gel powder.

-

This protocol is a generalized procedure based on several studies.

-

Materials: Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), sodium silicate (Na₂SiO₃), and deionized water.

-

Preparation:

-

Prepare separate aqueous solutions of Mg(NO₃)₂·6H₂O and Na₂SiO₃ at specified concentrations.

-

Add the sodium silicate solution dropwise to the magnesium nitrate solution under vigorous stirring to form a white precipitate.

-

Adjust the pH of the suspension to a desired value (e.g., 10) using an appropriate acid or base.

-

Transfer the suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150-190°C) and maintain for a set duration (e.g., 12-24 hours).

-

After cooling to room temperature, filter the solid product.

-

Wash the product repeatedly with deionized water until the filtrate is neutral.

-

Dry the resulting M-S-H gel powder at a moderate temperature (e.g., 60°C).

-

Below is a DOT language representation of a generalized experimental workflow.

Caption: Generalized experimental workflow for M-S-H gel.

Characterization Techniques

XRD is used to assess the crystallinity of the M-S-H gel. Due to its amorphous or poorly crystalline nature, M-S-H typically shows broad, diffuse halos in the XRD pattern rather than sharp Bragg peaks.[4]

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation is commonly used.

-

Sample Preparation: A small amount of the dried M-S-H powder is gently pressed into a sample holder.

-

Typical Parameters:

Solid-state ²⁹Si NMR is a powerful technique to probe the local chemical environment of silicon atoms and determine the degree of silicate polymerization. The chemical shifts (δ) are reported relative to a standard (e.g., tetramethylsilane).

-

Instrument: A solid-state NMR spectrometer.

-

Sample Preparation: The dried M-S-H powder is packed into a zirconia rotor.

-

Typical Parameters:

-

Magic Angle Spinning (MAS): To average out anisotropic interactions.

-

Pulse Sequence: Single-pulse or cross-polarization (CP/MAS) sequences.

-

Relaxation Delay: A sufficient delay (e.g., 60 s) is needed to ensure full relaxation of the nuclei between scans.[5]

-

The spectra are often deconvoluted to quantify the relative abundance of different silicate environments (Qⁿ, where n is the number of bridging oxygen atoms).[7]

-

FTIR spectroscopy is used to identify the functional groups present in the M-S-H gel.

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The M-S-H powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Typical Parameters:

Key vibrational bands for M-S-H include Si-O stretching (around 1000 cm⁻¹), Si-O-Si bending, and O-H stretching and bending from water and hydroxyl groups.[2][7]

TEM provides direct visualization of the morphology, particle size, and nanostructure of the M-S-H gel.

-

Instrument: A transmission electron microscope.

-

Sample Preparation:

-

The M-S-H powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication.

-

A drop of the dispersion is placed onto a carbon-coated copper grid.

-

The solvent is allowed to evaporate at room temperature.

-

-

Typical Parameters:

Quantitative Data

The properties of M-S-H gel are highly dependent on the synthesis conditions. The following tables summarize key quantitative data from the literature.

Table 1: Influence of Mg/Si Molar Ratio on M-S-H Gel Properties

| Mg/Si Molar Ratio | Synthesis Method | Curing Time | Resulting Phase(s) | Key Findings | Reference |

| 0.67 - 1.0 | Precipitation | 180 days at 85°C | Poorly crystalline M-S-H | Local ordering improves with aging. | [12] |

| 1.0 | MgO + Silica Fume | 300 days at RT | M-S-H gel | Complete reaction of precursors. | [7] |

| 0.7 - 1.3 | General | Not specified | M-S-H, potentially with brucite or excess silica | Defines the typical compositional range of M-S-H. | [4] |

| 0.55 (Si-rich) & 0.80 (Mg-rich) | Mg(OH)₂ + Silica Fume | 112 days at 35°C | Two distinct M-S-H gels | Formation is governed by nucleation reactions. |

Table 2: Physicochemical Properties of M-S-H Gel

| Property | Value | Synthesis Conditions | Analytical Technique | Reference |

| Specific Surface Area | >200 m²/g | Not specified | Not specified | |

| Particle Size | Nanocrystalline | Not specified | Not specified | |

| pH in solution | 9.5 - 10.5 | MgO-SiO₂-H₂O system | pH meter | [3] |

| Compressive Strength | >70 MPa | MgO + Silica Fume with dispersant | Mechanical testing |

Table 3: Evolution of M-S-H Gel Formation Over Time (MgO/Silica Fume Method)

| Curing Time | % MgO Consumed | % Mg(OH)₂ Present | % M-S-H Formed | pH | Reference |

| 7 days | ~80% | High | Low | ~11.3 | [3][7] |

| 28 days | 100% | Decreasing | Increasing | ~10.5 | [3][7] |

| 90 days | 100% | Low | High | ~9.0 | [3][7] |

| 300 days | 100% | 0% | ~100% | Not specified | [7] |

Applications in Drug Development

The unique properties of M-S-H gel make it a promising material for drug delivery applications. Its high surface area and porous structure allow for the loading of significant amounts of therapeutic molecules. The surface chemistry of M-S-H, characterized by silanol (B1196071) (Si-OH) and magnesol (Mg-OH) groups, can be functionalized to control the release kinetics of drugs. The biocompatibility of magnesium and silica further enhances its suitability for in vivo applications. Research in this area is focused on tailoring the synthesis parameters of M-S-H to optimize drug loading capacity and achieve sustained and targeted drug release profiles.

Conclusion

The formation of this compound gel is a versatile process that can be controlled to produce materials with a range of physicochemical properties. Understanding the underlying mechanisms of synthesis from different precursors is key to tailoring these properties for specific applications, particularly in the field of drug delivery. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for researchers to synthesize and analyze M-S-H gels. The compiled quantitative data offers valuable insights into the structure-property relationships of this promising biomaterial. Further research into the surface modification and in vivo behavior of M-S-H-based drug delivery systems will be crucial for translating its potential into clinical applications.

References

- 1. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Organic Matter and Mineral Composition of Silicate Soils: FTIR Comparison Study by Photoacoustic, Diffuse Reflectance, and Attenuated Total Reflection Modalities [mdpi.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]

- 7. Characterization of this compound (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Properties of this compound Prepared from the Magnesium Silicate Minerals in the Earth’s Crust | MDPI [mdpi.com]

- 10. nanocomposix.com [nanocomposix.com]

- 11. azonano.com [azonano.com]

- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]

A Technical Guide to Precursors for Magnesium Silicate Hydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core precursors and methodologies for the synthesis of magnesium silicate (B1173343) hydrate (B1144303) (M-S-H), a material of growing interest for applications ranging from cementitious binders to advanced drug delivery systems. This document details the common magnesium and silicon precursors, outlines key synthesis protocols, and presents quantitative data to facilitate the selection of optimal synthesis strategies for desired material properties.

Core Concepts in M-S-H Synthesis

Magnesium silicate hydrate (M-S-H) is a poorly crystalline material with a variable composition, often represented by the general formula mMgO·SiO₂·nH₂O.[1] Its synthesis typically involves the reaction of a magnesium source with a silicon source in an aqueous environment. The properties of the resulting M-S-H, such as its Mg/Si molar ratio, surface area, porosity, and degree of structural order, are highly dependent on the choice of precursors and the synthesis conditions employed.[2][3]

The formation of M-S-H from soluble precursors follows a nonclassical multistep pathway. This process begins with the formation of a complex mixture of hydrated magnesium-silicate oligomeric species in solution. These oligomers then aggregate to form an initial M-S-H precursor phase, which subsequently transforms into a denser, interconnected network with a more defined sheet-like structure.[4]

Precursors for M-S-H Synthesis

The selection of magnesium and silicon precursors is a critical factor in controlling the final properties of the M-S-H material.

Magnesium Precursors

Commonly used magnesium precursors can be categorized into soluble salts and less soluble oxides/hydroxides.

-

Magnesium Salts: Highly soluble salts like magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O) provide readily available Mg²⁺ ions in solution, facilitating homogeneous nucleation of M-S-H.[5] This is often preferred for methods like co-precipitation and hydrothermal synthesis where precise control over the initial stoichiometry is desired.[5][6]

-

Magnesium Oxide (MgO): A widely used precursor, particularly in the synthesis of M-S-H for cementitious applications.[7][8] The reactivity of MgO can vary significantly depending on its calcination history (light-burned vs. dead-burned).[8] The synthesis proceeds through the hydration of MgO to form brucite (Mg(OH)₂), which then reacts with the silica (B1680970) source.[6]

-

Magnesium Hydroxide (Mg(OH)₂): Also known as brucite, Mg(OH)₂ can be used directly as the magnesium precursor.[1][7] It can be sourced from the calcination of magnesium-containing minerals or produced from the hydration of MgO.[7]

Silicon Precursors

A variety of reactive silica sources can be employed for M-S-H synthesis.

-

Sodium Silicate (Na₂SiO₃): A soluble source of silicate ions, often used in conjunction with magnesium salts for co-precipitation and hydrothermal synthesis methods.[6]

-

Silica Fume (SF): A byproduct of silicon and ferrosilicon (B8270449) production, silica fume is a highly amorphous and reactive source of silica.[6][7] It is a common precursor in the hydration synthesis method with MgO.[6]

-

Natural and Waste-Derived Silicates: Other reactive silica sources include fly ash, rice husk ash, metakaolin, and even processed natural minerals like serpentine (B99607) and olivine.[5][7] The use of these materials is driven by interests in sustainability and cost-reduction.[7]

-

Colloidal Silica: Suspensions of amorphous silica nanoparticles provide a high surface area for reaction and can lead to a more homogeneous distribution of particles in the final M-S-H product.[9]

Synthesis Methodologies and Experimental Protocols

The primary methods for synthesizing M-S-H are co-precipitation, hydrothermal synthesis, and the hydration of magnesium oxide with a silica source. A sol-gel approach has also been described for organically modified magnesium silicates.

Co-precipitation Method

This method involves the simultaneous precipitation of magnesium and silicate ions from a solution. It offers excellent control over the Mg/Si ratio by adjusting the pH of the synthesis.[3]

Experimental Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of a soluble magnesium salt (e.g., Mg(NO₃)₂·6H₂O) and a soluble silicate source (e.g., Na₂SiO₃).

-

Precipitation: The two solutions are rapidly mixed, often using a micromixer to ensure homogeneity. The pH of the synthesis is controlled by the addition of an acid or base to the precursor solutions.[3]

-

Aging: The resulting precipitate is aged in the mother liquor for a specified period, typically at room temperature.

-

Washing and Drying: The precipitate is then filtered, washed with deionized water to remove soluble byproducts, and dried (e.g., oven-dried or freeze-dried).

Hydrothermal Synthesis

Hydrothermal methods utilize elevated temperatures and pressures to promote the crystallization and formation of M-S-H. This can lead to materials with higher crystallinity and specific surface areas.

Experimental Protocol:

-

Precursor Mixing: A soluble magnesium salt (e.g., 1.48 g of Mg(NO₃)₂·6H₂O) is dissolved in a suitable solvent mixture (e.g., propylene (B89431) glycol and ethanol). A soluble silicate (e.g., 0.9 mL of Na₂SiO₃) is dissolved in water. The two solutions are then mixed to form a precipitate.[10]

-

pH Adjustment: The pH of the mixture is adjusted to a specific value (e.g., pH 10).[10]

-

Hydrothermal Treatment: The mixture is transferred to a sealed autoclave and heated to a set temperature (e.g., 150 °C) for a defined duration (e.g., 24 hours).[10]

-

Product Recovery: After cooling, the solid product is filtered, washed repeatedly with distilled water until the washings are neutral (pH 7), and then dried.[10]

Hydration of MgO with Silica Fume

This common method mimics the formation of M-S-H in cementitious systems and involves the direct reaction of magnesium oxide with a reactive silica source in water.

Experimental Protocol:

-

Mixing: Magnesium oxide (MgO) and silica fume (SF) are mixed in a defined molar ratio (e.g., Mg/Si of 1.0, which corresponds to a 40:60 weight ratio).[6]

-

Hydration: Distilled water is added to the solid mixture to form a paste.[6]

-

Curing: The paste is cured in a sealed container at a specific temperature (e.g., room temperature, 50 °C, or 80 °C) for an extended period, ranging from days to months, to allow for the slow reaction between the precursors.[6][7]

-

Characterization: Samples are taken at various time points to monitor the phase evolution, including the consumption of MgO and Mg(OH)₂ and the formation of M-S-H gel.[6]

Sol-Gel Synthesis of Organically Modified M-S-H

The sol-gel method can be adapted to synthesize organically modified layered magnesium silicates, which may have applications in polymer-inorganic composites.

Experimental Protocol:

-

Sol Formation: A sol is prepared containing a silicon dioxide source, magnesium hydroxide, and an organic modifying agent (e.g., hexadecyl trimethylammonium bromide).[11]

-

Thermal Treatment: The sol is subjected to thermal treatment with reflux of the liquid phase to promote the formation of the organically modified layered magnesium silicate.[11]

Data Presentation: Influence of Precursors and Synthesis Parameters

The properties of the synthesized M-S-H are quantitatively influenced by the choice of precursors and synthesis conditions. The following tables summarize key findings from the literature.

Table 1: Influence of Synthesis Method and Precursors on M-S-H Properties

| Synthesis Method | Magnesium Precursor | Silicon Precursor | Mg/Si Ratio (Target) | Curing Conditions | Resulting BET Surface Area (m²/g) | Average Pore Size (nm) | Reference |

| Hydrothermal | Mg(NO₃)₂·6H₂O | Na₂SiO₃ | Not specified | 150 °C, 24 h | 634.63 | 3.72 | [10][12] |

| Co-precipitation | Not specified | Not specified | 0.5 | pH 8.8 | >180 | Not specified | [3] |

| Co-precipitation | Not specified | Not specified | >0.7 | pH > 9.8 | Negligible | Not specified | [3] |

| Hydration | MgO | Silica Fume | 1.0 | Room temp, up to 300 days | Not specified | Not specified | [6] |

Table 2: Influence of Curing Temperature on Compressive Strength of M-S-H from Natural Minerals

| Curing Temperature (°C) | Curing Time (days) | Compressive Strength (MPa) | Reference |

| 50 | 28 | >38 | [7] |

| 80 | 28 | Higher than 50°C | [7] |

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and experimental workflows in M-S-H synthesis.

Caption: Nonclassical multistep pathway for M-S-H formation.

Caption: Experimental workflows for M-S-H synthesis methods.

Conclusion

The synthesis of this compound is a versatile process where the choice of magnesium and silicon precursors, in combination with the synthesis methodology, dictates the final material properties. For applications requiring high purity and controlled stoichiometry, such as in drug development, co-precipitation and hydrothermal methods using soluble salt precursors are advantageous. For large-scale applications like cementitious binders, the hydration of magnesium oxide with reactive silica sources offers a practical and cost-effective route. This guide provides the foundational knowledge for researchers and professionals to design and execute M-S-H synthesis protocols tailored to their specific research and development needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Research progress on this compound phases and future opportunities | RILEM Technical Letters [letters.rilem.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of this compound (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical and Microstructural Properties of Designed Cohesive M-S-H Pastes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of this compound as an Adsorbent for Different Dyes – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. orientjchem.org [orientjchem.org]

A Technical Guide to the Structural Characterization of Amorphous Magnesium Silicate Hydrate (M-S-H)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorphous magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) is a synthetically produced material with significant potential in various fields, including as a drug delivery vehicle due to its high surface area and biocompatibility. Its amorphous nature, however, presents unique challenges for structural characterization compared to its crystalline counterparts. This technical guide provides an in-depth overview of the key techniques and methodologies for elucidating the complex structure of amorphous M-S-H, enabling researchers and drug development professionals to better understand and control its properties.

The synthesis of amorphous M-S-H can be achieved through several pathways, primarily through the hydration of magnesium oxide (MgO) and a reactive silica (B1680970) source, or by precipitation from aqueous solutions of magnesium and silicate salts.[1] The resulting material is a gel-like substance with a disordered, layered molecular structure.[2] Understanding the nuances of this structure, from the local coordination environment of magnesium and silicon to the silicate chain length and porosity, is critical for optimizing its performance in applications such as drug delivery.

This guide details the experimental protocols for a multi-technique approach to M-S-H characterization, summarizes key quantitative structural parameters in tabular form, and provides visual workflows to illustrate the synthesis and characterization processes.

Core Structural Features of Amorphous M-S-H

The structure of amorphous M-S-H is characterized by a lack of long-range order, making traditional crystallographic techniques less informative. However, a combination of advanced analytical methods can provide a comprehensive picture of its short- and medium-range order. Key structural features of interest include:

-

Magnesium (Mg) Coordination Environment: The coordination number of Mg with oxygen atoms is a crucial parameter influencing the material's properties. In amorphous silicates, Mg can exist in various coordination states, including four-fold (tetrahedral), five-fold, and six-fold (octahedral) coordination.[3][4][5]

-

Silicate (Si) Connectivity (Qn species): The degree of polymerization of the silicate tetrahedra is described by the Qn notation, where 'n' represents the number of bridging oxygen atoms connecting a central silicon tetrahedron to other silicate tetrahedra. In M-S-H, Q1 (chain end-groups), Q2 (chain middle-groups), and Q3 (branching or sheet-like structures) species are commonly observed.[2][6]

-

Silicate Chain Length: The average length of the silicate chains is a key determinant of the material's nanostructure and can be calculated from the relative proportions of the different Qn species.[7]

-

Porosity and Surface Area: The porous nature and high surface area of amorphous M-S-H are critical for its application as a drug carrier. These properties are typically characterized by gas adsorption techniques.[8][9]

Experimental Protocols for Structural Characterization

A comprehensive understanding of amorphous M-S-H structure requires a multi-technique approach. The following sections detail the experimental protocols for key characterization methods.

X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis

Objective: To confirm the amorphous nature of the material and to obtain quantitative information on short-range atomic ordering through PDF analysis.

Experimental Protocol:

-

Sample Preparation:

-

Gently grind the dried M-S-H sample to a fine powder using an agate mortar and pestle to ensure random orientation.

-

Pack the powder into a low-background sample holder (e.g., a zero-background silicon wafer or a capillary).

-

-

XRD Data Collection:

-

Utilize a high-energy X-ray diffractometer, preferably with a synchrotron source, to obtain high-quality data extending to high scattering angles (high Q values), which is crucial for PDF analysis.

-

Radiation: Mo Kα or Ag Kα radiation, or high-energy synchrotron X-rays (e.g., > 60 keV).

-

Scan Range: A wide 2θ range, typically from a low angle (e.g., 2°) to the highest possible angle (e.g., 140° or higher).

-

Step Size and Dwell Time: Use a small step size (e.g., 0.02° 2θ) and a sufficiently long dwell time to ensure good photon statistics, especially at high angles.

-

-

Data Analysis:

-

Phase Identification: The absence of sharp Bragg peaks and the presence of broad, diffuse halos in the XRD pattern confirm the amorphous nature of the M-S-H.[2][10]

-

Pair Distribution Function (PDF) Analysis:

-

Correct the raw diffraction data for background scattering, container scattering, absorption, polarization, and Compton scattering.

-

Normalize the corrected data to obtain the total scattering structure function, S(Q).

-

Perform a Fourier transform of the S(Q) data to generate the pair distribution function, G(r).[11][12]

-

The G(r) provides information on the probability of finding pairs of atoms separated by a distance 'r', allowing for the determination of bond lengths and coordination numbers.[13][14][15]

-

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local chemical environment of silicon (29Si) and magnesium (25Mg) atoms, providing quantitative information on silicate connectivity and Mg coordination.

29Si Magic-Angle Spinning (MAS) NMR

-

Sample Preparation:

-

Pack the finely powdered, dried M-S-H sample into an NMR rotor (e.g., 4 mm zirconia rotor).

-

Ensure the sample is free of paramagnetic impurities which can broaden the NMR signals.

-

-

NMR Data Acquisition:

-

Use a high-field solid-state NMR spectrometer.

-

Technique: 29Si direct-polarization MAS (DPMAS) or cross-polarization MAS (CP/MAS). DPMAS is generally more quantitative.

-

Magic-Angle Spinning (MAS) Rate: A spinning rate of 8-12 kHz is typically sufficient.

-

Pulse Sequence: For quantitative analysis, a single-pulse excitation with a sufficiently long recycle delay (at least 5 times the longest T1 relaxation time of the 29Si nuclei) is recommended.

-

1H Decoupling: High-power proton decoupling is applied during signal acquisition to remove broadening from 1H-29Si dipolar couplings.

-

Chemical Shift Reference: Tetramethylsilane (TMS) is used as the primary chemical shift reference (0 ppm).[16]

-

-

Data Analysis:

-

Spectral Deconvolution: Deconvolute the 29Si NMR spectrum into individual peaks corresponding to different Qn species (Q1, Q2, Q3).[6]

-

Quantification: The relative integrated areas of the deconvoluted peaks correspond to the relative abundance of each Qn species.

-

Mean Silicate Chain Length (MCL) Calculation: The MCL can be calculated from the relative intensities (I) of the Qn signals using the following formula: MCL = 2 * (I(Q1) + I(Q2) + I(Q3)) / I(Q1)

-

25Mg MAS NMR

Due to the low natural abundance and quadrupolar nature of the 25Mg nucleus, high magnetic fields are essential for obtaining high-resolution spectra.

-

NMR Data Acquisition:

-

Data Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the M-S-H structure and to follow the hydration process.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a pellet by mixing a small amount of the dried M-S-H powder (approximately 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder.

-

Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

-

FTIR Data Collection:

-

Acquire the spectrum using an FTIR spectrometer in transmission mode.

-

Spectral Range: Typically 4000 to 400 cm-1.

-

Resolution: A resolution of 4 cm-1 is generally sufficient.[17]

-

Number of Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and nanostructure of the amorphous M-S-H and to obtain local structural information through electron diffraction.

Experimental Protocol:

-

Sample Preparation:

-

Ultramicrotomy: Embed the M-S-H sample in a resin (e.g., epoxy) and cut ultrathin sections (50-100 nm) using an ultramicrotome. Mount the sections on a TEM grid.[19]

-

Focused Ion Beam (FIB) Milling: For site-specific analysis, a thin lamella can be prepared from the bulk material using a FIB-SEM instrument.[20]

-

Dispersion: Disperse the M-S-H powder in a suitable solvent (e.g., ethanol), drop-cast onto a carbon-coated TEM grid, and allow the solvent to evaporate.[21]

-

-

TEM Analysis:

-

Imaging:

-

Bright-Field (BF) and Dark-Field (DF) Imaging: To observe the overall morphology and identify any regions with different densities.

-

High-Resolution TEM (HRTEM): To visualize the atomic-scale structure and assess the degree of local order.

-

-

Diffraction:

-

Selected Area Electron Diffraction (SAED): To obtain diffraction patterns from a larger area of the sample. The presence of diffuse rings confirms the amorphous nature.

-

Nanobeam Electron Diffraction (NBED): To probe the structure of very small regions and identify any localized nanocrystalline domains.

-

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of the amorphous M-S-H.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the M-S-H sample (typically 100-200 mg) into a sample tube.

-

Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove adsorbed water and other volatile species from the surface.[8]

-

-

Analysis:

-

Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

-

Collect the adsorption and desorption isotherm data over a range of relative pressures (P/P0).

-

-

Data Analysis:

-

Specific Surface Area: Calculate the specific surface area using the BET equation, typically in the relative pressure range of 0.05 to 0.35.[22][23]

-

Pore Volume and Pore Size Distribution: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1. The pore size distribution can be calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[8]

-

Quantitative Structural Data

The following tables summarize typical quantitative data obtained from the structural characterization of amorphous M-S-H.

Table 1: Silicate Structure from 29Si MAS NMR

| Parameter | Typical Value Range | Reference |

| Q1 Chemical Shift (ppm) | -78 to -80 | [6] |

| Q2 Chemical Shift (ppm) | -84 to -86 | [6] |

| Q3 Chemical Shift (ppm) | -91 to -98 | [6] |

| Mean Silicate Chain Length (MCL) | 3.5 - 5.0 | [7] |

Table 2: Magnesium Coordination Environment

| Parameter | Typical Value Range | Technique | Reference |

| Average Mg-O Coordination Number | 4.5 - 6.0 | 25Mg NMR, XANES | [3][4][5][24] |

| Mg-O Bond Distance (Å) | ~2.00 | XANES | [24] |

Table 3: Porosity and Surface Area

| Parameter | Typical Value Range | Technique | Reference |

| BET Specific Surface Area (m2/g) | 100 - 700 | N2 Adsorption | [8][9] |

| Average Pore Diameter (nm) | 3 - 10 | N2 Adsorption | [8] |

Visualization of Workflows and Relationships

Graphviz diagrams are provided below to illustrate the synthesis and characterization workflows for amorphous M-S-H.

Synthesis of Amorphous M-S-H

Caption: Synthesis workflows for amorphous M-S-H via precipitation and hydration routes.

Multi-Technique Structural Characterization Workflow

Caption: A logical workflow for the multi-technique structural characterization of amorphous M-S-H.

Conclusion

The structural characterization of amorphous magnesium silicate hydrate is a complex but essential task for its successful application, particularly in the pharmaceutical field. While its disordered nature precludes the use of simple crystallographic methods, a synergistic combination of advanced analytical techniques, including X-ray diffraction with pair distribution function analysis, solid-state NMR spectroscopy, FTIR spectroscopy, transmission electron microscopy, and BET surface area analysis, can provide a detailed understanding of its structure at multiple length scales. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists working with this promising biomaterial. A thorough characterization, as outlined here, is the foundation for establishing structure-property relationships and for the rational design of amorphous M-S-H with tailored properties for specific drug delivery applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of this compound (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for Mixed Mg Coordination Environments in Silicate Glasses: Results from 25Mg NMR Spectroscopy at 35.2 T - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public.magnet.fsu.edu [public.magnet.fsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orientjchem.org [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Total Scattering: Pair-Distribution Function Analysis of Amorphous or Partially Crystalline Materials [kofo.mpg.de]

- 12. Pair distribution functions of amorphous organic thin films from synchrotron X-ray scattering in transmission mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. js.vnu.edu.vn [js.vnu.edu.vn]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. Determination of the surface area by the BET method - Analytice [analytice.com]

- 24. [PDF] COORDINATION AND LOCAL STRUCTURE OF MAGNESIUM IN SILICATE MINERALS AND GLASSES: Mg K.EDGE XANES STUDY | Semantic Scholar [semanticscholar.org]

The Influence of Mg/Si Ratio on the Nanostructure of Magnesium Silicate Hydrates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium silicate (B1173343) hydrate (B1144303) (M-S-H), a key binding phase in novel low-CO2 cementitious materials, has garnered significant interest for its potential applications in diverse fields, including radioactive waste encapsulation and advanced drug delivery systems. The amorphous, gel-like nature of M-S-H, analogous to the calcium silicate hydrate (C-S-H) in conventional Portland cement, imparts it with unique properties. A critical parameter governing the nanostructure and, consequently, the performance of M-S-H is the molar ratio of magnesium to silicon (Mg/Si). This technical guide provides a comprehensive overview of the pivotal role of the Mg/Si ratio in dictating the structural characteristics of M-S-H, offering valuable insights for material scientists and drug development professionals exploring its potential.

The structure of M-S-H is fundamentally that of a nano-crystallite hydrated phyllosilicate with a layered morphology.[1][2] Variations in the Mg/Si ratio during synthesis directly influence the local atomic arrangement, leading to structures that can be broadly categorized as "talc-like" or "serpentine-like".[3] Lower Mg/Si ratios tend to favor the formation of more condensed, talc-like structures, whereas higher ratios result in more open, serpentine-like arrangements.[3] This structural modulation has profound implications for the material's properties, including its specific surface area, porosity, and interaction with guest molecules, which are critical for applications such as drug delivery.

The Impact of Mg/Si Ratio on M-S-H Structure: A Quantitative Overview

The Mg/Si ratio is a primary determinant of the phase composition and nanostructural parameters of synthesized M-S-H. The effective range for forming a predominantly M-S-H phase lies approximately between Mg/Si molar ratios of 0.7 to 1.3.[4] Outside this range, the product is often a mixture containing unreacted silica (B1680970) (at lower Mg/Si ratios) or brucite (Mg(OH)₂) (at higher Mg/Si ratios).[4]

| Mg/Si Ratio (Targeted) | Resulting Phase Composition | Key Structural Characteristics | Reference |

| 0.6 | M-S-H with unreacted SiO₂ | Structurally close to nanocrystalline turbostratic 2:1 Mg-Si phyllosilicates. | [5][6] |

| 0.8 | Predominantly M-S-H gel | Becomes more stable over time with a slow re-arrangement of the M-S-H structure. | [4] |

| 1.0 | Predominantly M-S-H gel | A common ratio for forming a relatively pure M-S-H phase. | [3][7] |

| 1.3 | M-S-H with traces of brucite | The upper limit for a predominantly M-S-H phase after extended curing. | [4] |

| > 1.3 | M-S-H with significant brucite | Increased presence of unreacted Mg(OH)₂. | [4] |

Table 1: Influence of Mg/Si Ratio on Phase Composition and General Structure of M-S-H.

More specific quantitative data on the influence of the Mg/Si ratio on the nanostructure of M-S-H is presented below:

| Structural Parameter | Mg/Si Ratio ~0.6 | Mg/Si Ratio ~1.1 | Reference |

| Layer-to-layer distance (air-dried) | 9.46 Å | - | [5][6] |

| Layer-to-layer distance (ethylene glycol) | 14 Å | - | [5][6] |

| Crystallite size (ab plane) | 1.5 nm | - | [5][6] |

| Crystallite size (c)* | 2.4 nm | - | [5][6] |

| Specific Surface Area (BET) | - | >200 m²/g | [7] |

Table 2: Quantitative Structural Parameters of M-S-H at Different Mg/Si Ratios.

Experimental Protocols

Synthesis of Magnesium Silicate Hydrate

1. Hydrothermal Synthesis Method [1][4]

This method is suitable for producing crystalline M-S-H with a high surface area.

-

Materials: Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O), sodium silicate (Na₂SiO₃), propylene (B89431) glycol-400, ethanol (B145695), distilled water.

-

Procedure:

-

Prepare a sodium silicate solution by dissolving a specific amount of Na₂SiO₃ in distilled water. The amount will vary depending on the desired Si concentration.

-

Prepare a magnesium nitrate solution by dissolving Mg(NO₃)₂·6H₂O in a mixture of propylene glycol-400 and ethanol (e.g., 3:1 volume ratio). The amount of magnesium salt will be calculated based on the target Mg/Si ratio.

-

Mix the two solutions. A white precipitate of M-S-H will form.

-

Adjust the pH of the mixture to 10 using a suitable base (e.g., NaOH).

-

Transfer the mixture to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 150°C for 24 hours.

-

After cooling, filter the product and wash it repeatedly with distilled water until the pH of the filtrate is neutral (pH 7).

-

Dry the final product in an oven at a specified temperature (e.g., 60-80°C).

-

2. Precipitation from Aqueous Solutions [7]

This method allows for the synthesis of M-S-H gels at room temperature.

-

Materials: Magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), silica fume (amorphous SiO₂), distilled water.

-

Procedure:

-

Calculate the required masses of MgO and silica fume to achieve the desired Mg/Si ratio.

-

Disperse the MgO and silica fume in distilled water in a sealed container.

-

Agitate the suspension continuously (e.g., using a magnetic stirrer or a shaker) at a constant temperature (e.g., 20-25°C).

-

The reaction is allowed to proceed for an extended period (from days to months) to reach equilibrium.

-

After the desired reaction time, the solid product is separated from the solution by filtration or centrifugation.

-

The solid is washed with a solvent (e.g., ethanol) to remove excess water and then dried under vacuum or at a low temperature to prevent structural collapse.

-

Characterization Techniques

1. X-ray Diffraction (XRD)

-

Sample Preparation: The dried M-S-H powder is gently ground to a fine powder using an agate mortar and pestle. The powder is then mounted on a sample holder, ensuring a flat and smooth surface.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of, for example, 5-70°, with a step size of 0.02° and a specific counting time per step.

2. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Sample Preparation: A small amount of the dried M-S-H sample is mixed with potassium bromide (KBr) powder in a ratio of approximately 1:100 (sample:KBr). The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrometer.

-

Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Solid-State 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The dried M-S-H powder is packed into a zirconia rotor.

-

Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength.

-

Data Collection: Magic Angle Spinning (MAS) is employed to narrow the spectral lines. A typical experiment involves acquiring spectra with a specific pulse sequence (e.g., single-pulse excitation with high-power proton decoupling) and a recycle delay that allows for full relaxation of the 29Si nuclei. Chemical shifts are referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The relative abundance of different silicate species (Qⁿ, where n is the number of bridging oxygen atoms) can be determined by deconvolution of the spectra.[2]

4. Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the dried M-S-H sample is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A thermogravimetric analyzer.

-

Data Collection: The sample is heated from room temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The weight loss as a function of temperature is recorded.

Visualizing the Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound with a varying Mg/Si ratio.

Figure 1: Experimental workflow for M-S-H synthesis and characterization.

Logical Relationship: Influence of Mg/Si Ratio on M-S-H Structure

The Mg/Si ratio is a critical synthesis parameter that dictates the final structure and composition of the this compound product. This can be visualized as a decision-making process during the material's formation.

References

- 1. Synthesis of this compound as an Adsorbent for Different Dyes – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of this compound (MSH) Gel Formed by Reacting MgO and Silica Fume - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. Synthesis, Characterization, and Cementitious Activity of the this compound and Calcium Silicate Hydrate from Coal Gangue | MDPI [mdpi.com]

- 6. Thermogravimetric study on the hydration of reactive magnesia and silica mixture at room temperature -ORCA [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Magnesium Silicate Hydrate (M-S-H) Phase Identification and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the identification and quantification of magnesium silicate (B1173343) hydrate (B1144303) (M-S-H) phases. M-S-H is a key binding phase in magnesium-based cements, which are gaining interest as eco-sustainable alternatives to traditional Portland cement and for specialized applications such as radioactive waste encapsulation.[1][2] A thorough understanding of its structure and composition is crucial for optimizing the performance of these materials.

Introduction to Magnesium Silicate Hydrate (M-S-H)

This compound is a poorly crystalline, gel-like material formed from the reaction of magnesium oxide (MgO) and a source of reactive silica (B1680970) in the presence of water.[2] Unlike the well-defined crystalline structure of many minerals, M-S-H is characterized by a disordered, layered molecular structure.[2][3] Its properties are highly dependent on factors such as the Mg/Si molar ratio, curing time, and temperature.[4][5] Accurate phase identification and quantification are therefore essential for predicting and controlling the material's behavior.

Key Analytical Techniques for M-S-H Characterization

A multi-technique approach is necessary for the comprehensive characterization of M-S-H. The primary methods employed are X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy, and Scanning Electron Microscopy (SEM). Each technique provides unique insights into the material's structure, composition, and morphology.

X-ray Diffraction (XRD) for Phase Identification

X-ray diffraction is a fundamental technique for identifying crystalline and poorly crystalline phases within a material. For M-S-H, XRD patterns typically show broad, ill-defined peaks, indicative of its nanocrystalline or amorphous nature.[5]

Key Identifiers: Characteristic diffraction peaks for M-S-H are typically observed in the 2θ ranges of 5.0°-10.0°, around 35.0°, and near 59.9°.[4] The intensity and breadth of these peaks can provide qualitative information about the degree of crystallinity and the amount of M-S-H present.[4] The disappearance of sharp peaks corresponding to the initial reactants, such as MgO, indicates the progression of the hydration reaction.[4]

Quantitative Analysis: Quantitative phase analysis (QPA) using XRD can be performed using methods like Rietveld refinement.[6][7][8] This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the quantification of each crystalline phase in a mixture.[6][9] For materials containing amorphous phases like M-S-H, an internal standard is often required to determine the amorphous content.[10]

Experimental Protocol: X-ray Diffraction (XRD)

-

Sample Preparation:

-

The M-S-H sample is typically dried to halt the hydration process. This can be achieved by solvent exchange with isopropanol (B130326) followed by vacuum drying or by freeze-drying.

-

The dried sample is then ground into a fine, homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.

-

For quantitative analysis using an internal standard (e.g., corundum, ZnO), a known weight percentage of the standard is intimately mixed with the sample powder.

-

-

Instrument Parameters:

-

Radiation: Copper Kα (CuKα) radiation is commonly used.[4]

-

Operating Conditions: Typical operating conditions are 40 kV and 30-40 mA.[4]

-

Scan Range: A 2θ range of 5° to 80° is generally sufficient to cover the characteristic peaks of M-S-H and associated phases.[4]

-

Scan Speed/Step Size: A slow scan speed (e.g., 3°/min) or a small step size with a longer counting time per step is used to improve the signal-to-noise ratio, which is particularly important for poorly crystalline materials.[4]

-

-

Data Analysis:

-

Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present.

-

Quantitative Analysis (Rietveld Refinement):

-

The crystal structure information files (CIF) for all identified crystalline phases are imported into the refinement software.

-

The software refines various parameters (e.g., scale factors, lattice parameters, peak shape parameters) to minimize the difference between the calculated and observed diffraction patterns.[10]

-

The weight fraction of each crystalline phase is determined from the refined scale factors.[9]

-

If an internal standard is used, the amorphous content can be calculated.[10]

-

-

Thermogravimetric Analysis (TGA) for Quantification of Hydrates

TGA measures the change in mass of a sample as a function of temperature.[11] This technique is particularly useful for quantifying the amount of bound water in M-S-H and differentiating between different types of water (e.g., free water, interlayer water, and dehydroxylation of Mg(OH)₂).[12][13]

Quantitative Data from TGA: The TGA curve of M-S-H typically shows several distinct mass loss steps. The deconvolution of the derivative thermogravimetric (DTG) curve can help to separate overlapping thermal events.[14][15]

| Temperature Range (°C) | Associated Mass Loss |

| < 105-110 | Evaporation of free or physically adsorbed water.[16] |

| 105 - 215 | Loss of bound water from the M-S-H gel.[16] |

| > 350 | Dehydroxylation of brucite (Mg(OH)₂), if present. |

The amount of M-S-H gel can be estimated from the mass loss attributed to the dehydration of the gel.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

A small, representative amount of the sample (typically 5-10 mg) is accurately weighed.[17]

-

The sample is placed in an inert crucible, such as alumina (B75360) or platinum.[17]

-

-

Instrument Parameters:

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative reactions.[18] A purge gas flow rate of around 40 cc/min is common.[11]

-

Temperature Program: The sample is heated from ambient temperature to approximately 1000°C.

-

Heating Rate: A constant heating rate, for example, 10°C/min, is often used.[13] For better resolution of overlapping weight losses, a high-resolution TGA method with a dynamic heating rate can be employed.[13]

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) and the DTG curve (rate of mass change vs. temperature) are plotted.

-

The temperature ranges for each mass loss step are identified from the DTG peaks.

-

The percentage mass loss for each step is calculated from the TGA curve.

-

Mathematical deconvolution of the DTG curve can be used to quantify the contribution of overlapping decomposition events.[14][15]

-

29Si Solid-State NMR Spectroscopy for Structural Characterization

29Si Magic Angle Spinning (MAS) NMR spectroscopy is a powerful tool for probing the local chemical environment of silicon atoms in M-S-H.[3] It provides quantitative information about the degree of silicate polymerization. The chemical environment of a silicon atom is described by Qn notation, where 'n' is the number of bridging oxygen atoms connecting it to other silicate tetrahedra.[19]

29Si NMR Chemical Shifts for M-S-H:

| Qn Species | Chemical Shift (ppm) | Description |

| Q¹ | ~ -78 to -80 | End-chain silicate tetrahedra.[20] |

| Q² | ~ -85 | Middle-chain silicate tetrahedra.[20] |

| Q³ | ~ -92 to -97 | Branching or sheet-like silicate tetrahedra.[20] |

| Q⁴ | ~ -110 | Unreacted silica (e.g., silica fume).[3] |

The relative areas of the deconvoluted Qn peaks in the 29Si MAS NMR spectrum correspond to the relative abundance of each silicate species.[1][19] This allows for the calculation of the mean silicate chain length and the degree of hydration.[19] The chemical shifts can also provide insights into the presence of different structural motifs, such as "chrysotile-like" and "talc-like" domains.[1]

Experimental Protocol: 29Si MAS NMR Spectroscopy

-

Sample Preparation:

-

The sample is dried as described for XRD analysis.

-

The powdered sample is packed into an NMR rotor (e.g., zirconia).

-

-

Instrument Parameters:

-

Spectrometer: A high-field solid-state NMR spectrometer is used.

-

Magic Angle Spinning (MAS): The sample is spun at a high rate (e.g., 5-10 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

Pulse Sequence: A single-pulse experiment with high-power proton decoupling is commonly used for quantitative analysis. To ensure quantitative results, a long relaxation delay (recycle delay) is crucial to allow for full relaxation of the 29Si nuclei between scans. This delay is typically set to be at least five times the longest spin-lattice relaxation time (T₁).

-

Cross-Polarization (CP): 1H-29Si Cross-Polarization MAS (CPMAS) can be used to enhance the signal of proton-proximal silicon atoms and can help distinguish between hydrated and anhydrous silicate species.[19] However, for quantitative analysis of all silicon species, direct-polarization MAS is preferred.

-

-

Data Analysis:

-

The obtained spectrum is referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

-

The spectrum is deconvoluted into its constituent Qn peaks using appropriate lineshape fitting software.

-

The relative area of each peak is determined to quantify the proportion of each silicate environment.[1]

-

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM provides high-resolution images of the sample's surface morphology. In the context of M-S-H, SEM is used to visualize the microstructure of the gel, including its particle shape, size, and aggregation.[20][21] M-S-H often exhibits a foil-like or honeycomb-like morphology.[21][22] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide semi-quantitative elemental analysis of different regions of the sample, allowing for the mapping of Mg and Si distribution.

Experimental Protocol: Scanning Electron Microscopy (SEM)

-

Sample Preparation:

-

A small piece of the bulk sample or a representative amount of powder is mounted on an SEM stub using conductive carbon tape or silver paint.[23]